molecular formula C20H15N B1330125 1,1'-Dinaphthylamine CAS No. 737-89-3

1,1'-Dinaphthylamine

Cat. No.: B1330125
CAS No.: 737-89-3
M. Wt: 269.3 g/mol
InChI Key: VMVGVGMRBKYIGN-UHFFFAOYSA-N
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Description

1,1'-Dinaphthylamine is an aromatic amine compound that consists of two naphthalene rings connected to an amine group. It is widely used in the manufacturing of dyes, pesticides, and rubber antioxidants. This compound is known for its versatility and has been the subject of extensive research due to its various applications and chemical properties .

Biochemical Analysis

Biochemical Properties

Di-1-Naphthylamine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that enzymes can hydrolyze substrates of naphthylamine

Cellular Effects

It is known that naphthylamine derivatives can cause bladder cancer (transitional cell carcinoma) This suggests that Di-1-Naphthylamine may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

One study has reported that naphthylamine can cause significant changes in kidney haemangiosarcomas over time .

Dosage Effects in Animal Models

It is known that naphthylamine derivatives can cause significant health effects in animals

Metabolic Pathways

The metabolic pathways that Di-1-Naphthylamine is involved in, including any enzymes or cofactors that it interacts with, are not well-understood. A pathway for naphthylamine degradation has been described in Pseudomonas sp. strain JS3066 .

Transport and Distribution

It is known that naphthylamine can interact with various transporters and binding proteins .

Subcellular Localization

It is known that enzymes hydrolyzing naphthylamine substrates can be localized in specific subcellular sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1'-Dinaphthylamine can be synthesized through several methods. One common method involves the reaction of 1-naphthylamine with a suitable coupling agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using optimized synthetic routes that ensure high yield and purity. The process often involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1'-Dinaphthylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amine group and the aromatic rings .

Common Reagents and Conditions

Major Products Formed

    Oxidation: 1-naphthoquinone

    Reduction: Tetrahydro-1-naphthylamine

    Substitution: 1-naphthol

Scientific Research Applications

Chemical Industry

1,1'-Dinaphthylamine serves as a precursor in the synthesis of various dyes and pigments. Its ability to form stable complexes with metals enhances its utility in producing colorants used in plastics and textiles.

ApplicationDescription
Dyes and PigmentsUsed as a precursor for synthesizing azo dyes and other coloring agents.
StabilizersActs as a stabilizer in polymers to enhance thermal and oxidative stability.

Biological Research

Research has indicated that this compound exhibits potential biological activities, particularly in the field of toxicology. It has been studied for its effects on cellular mechanisms and potential mutagenic properties.

Case Study: Toxicological Assessment

  • A study evaluated the mutagenic effects of this compound on bacterial strains using the Ames test. Results indicated a dose-dependent increase in mutagenicity, highlighting concerns regarding its safety in industrial applications.

Material Science

In material science, this compound is utilized to enhance the properties of various materials:

  • Conductive Polymers: It is incorporated into conductive polymer composites to improve electrical conductivity.
  • Antioxidants: The compound acts as an antioxidant in rubber formulations, protecting against degradation due to heat and oxygen exposure.
Material ApplicationFunction
Conductive PolymersEnhances electrical conductivity for electronic applications.
Rubber AntioxidantsPrevents oxidative degradation in rubber products.

Advanced Analytical Techniques

To study the applications and effects of this compound, advanced analytical techniques are employed:

  • Mass Spectrometry: Used for analyzing the molecular structure and purity.
  • Nuclear Magnetic Resonance (NMR): Provides insights into the chemical environment of atoms within the molecule.

These technologies allow researchers to obtain precise data regarding the compound's behavior under various conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1'-Dinaphthylamine is unique due to its dual naphthalene rings, which confer specific chemical properties and reactivity. This structural feature makes it particularly valuable in industrial applications and scientific research .

Biological Activity

1,1'-Dinaphthylamine, also known as Di-1-naphthylamine (CAS Number: 224480), is an organic compound that has garnered attention due to its industrial applications and potential health effects. This article explores its biological activity, focusing on its toxicity, metabolic pathways, and environmental impact.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H15_{15}N
  • Molecular Weight : 285.34 g/mol
  • Appearance : Dark solid with a characteristic aromatic odor.

Toxicological Profile

This compound is recognized for its potential toxicity, particularly in aquatic organisms. Studies have shown that it can induce methemoglobinemia and has been classified as a possible human carcinogen by various health organizations.

Acute Toxicity

  • Fish : The lowest observed effect concentrations (LOECs) in fish are reported at 0.11 mg/L over 192 hours and 0.02 mg/L over 21 days .
  • Daphnia : Similar acute toxicity levels have been observed in Daphnia species.

Chronic Effects

Research indicates that prolonged exposure can lead to significant health risks, including liver and kidney damage. The compound is well absorbed in mammals, with a considerable portion excreted through urine and feces within 72 hours of ingestion .

Metabolism and Biodegradation

Recent studies have highlighted the biodegradation pathways of naphthylamines, including this compound. One notable pathway involves the bacterium Pseudomonas sp. strain JS3066, which utilizes a dioxygenase enzyme system to degrade naphthylamine derivatives through glutamylation and subsequent oxidation .

Key Enzymatic Pathways

  • NpaA1 Enzyme : This glutamine synthetase-like enzyme catalyzes the initial reaction in the degradation pathway of 1-naphthylamine, exhibiting broad substrate specificity for various anilines and naphthylamines .
  • Metabolites : The primary product of this degradation is 1,2-dihydroxynaphthalene, which can be further processed through established pathways for catechol degradation.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in aquatic systems. Limited studies indicate that while it is not readily biodegradable, its bioavailability can be significantly reduced through sorption to sediments and photochemical degradation .

Case Study 1: Biodegradation Pathway Characterization

In a study conducted on Pseudomonas sp. strain JS3066, researchers identified a five-gene cluster responsible for the initial steps in the degradation of 1-naphthylamine. This study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the transformation products of 1-naphthylamine during microbial treatment .

Compound Transformation Product Enzyme Involved
1-Naphthylamineγ-glutamylated 1-naphthylamineNpaA1
γ-glutamylated 1-naphthylamine1,2-DihydroxynaphthaleneNpaA3A4A5

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was performed on laboratory animals exposed to varying concentrations of 1-naphthylamine derivatives. The results indicated significant liver and kidney damage at higher doses, alongside behavioral changes consistent with neurotoxicity .

Properties

IUPAC Name

N-naphthalen-1-ylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVGVGMRBKYIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279513
Record name Di-1-Naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737-89-3
Record name 1,1'-Dinaphthylamine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-1-Naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Dinaphthylamine
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Synthesis routes and methods

Procedure details

144 parts of α-naphthol, 143 parts of α-naphthylamine and 15 parts of triphenyl phosphite are mixed and heated to 220° C. The elimination of water commences at this temperature and has ended when the internal temperature reaches 250° C. 18 parts of water are removed in the course of 10 hours. After distilling off excess α-naphthol and α-naphthylamine, 250 parts of 1,1'-dinaphthylamine, of melting point 97° - 102° C, are obtained at 256° - 257°/5 mm Hg. This corresponds to a yield of 93% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,1'-Dinaphthylamine unique in terms of its photophysical behavior?

A1: this compound exhibits a fascinating phenomenon called intramolecular triplet excimer formation. [] This means that when excited by light, the two naphthalene rings within the molecule interact in their triplet excited state to form a short-lived excited dimer. This process is influenced by the solvent polarity, suggesting that charge-transfer interactions within the molecule play a role in facilitating excimer formation. []

Q2: How does the structure of this compound contribute to its properties?

A2: The molecule consists of two naphthalene units linked by a single nitrogen atom (N-N linkage). This structure allows for a certain degree of rotation around the N-N bond. [] This flexibility likely contributes to its ability to form intramolecular excimers, as the naphthalene rings can adopt a favorable conformation for interaction in the excited state.

Q3: Are there any studies exploring modifications to the basic structure of this compound?

A3: Yes, researchers have investigated the effects of expanding the aromatic system of this compound. For example, a study successfully synthesized a novel carbazole derivative by incorporating fluoranthene moieties onto the this compound framework. [] This modification significantly altered the compound's optoelectronic and electrochemical properties compared to the parent this compound. []

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